(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
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Overview
Description
(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry. This compound features a piperidine ring substituted with hydroxy and hydroxyphenyl groups, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-hydroxybenzaldehyde.
Formation of Piperidine Ring: The piperidine ring is formed through a Mannich reaction, where benzylamine, 4-hydroxybenzaldehyde, and formaldehyde react under acidic conditions.
Hydroxylation: The hydroxylation of the piperidine ring is achieved using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The final step involves the esterification of the hydroxylated piperidine with benzyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding piperidine derivative.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehydroxylated piperidine derivatives.
Substitution: Formation of substituted piperidine esters.
Scientific Research Applications
(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and pain management.
Biological Studies: The compound is used in studying the interactions of piperidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group enhances binding affinity to certain receptors, while the piperidine ring provides structural stability. The compound modulates the activity of enzymes and receptors, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-Tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
- (3R,4R)-Methyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
Uniqueness
(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in drug development and other scientific research applications.
Properties
Molecular Formula |
C19H21NO4 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO4/c21-16-8-6-15(7-9-16)17-10-11-20(12-18(17)22)19(23)24-13-14-4-2-1-3-5-14/h1-9,17-18,21-22H,10-13H2 |
InChI Key |
WRWYZNWALCDECC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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